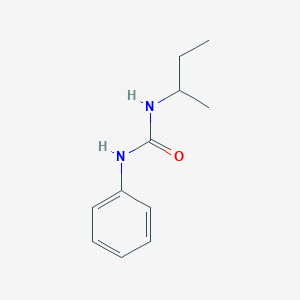

1-Butan-2-yl-3-phenylurea

Description

Significance of Phenylurea Scaffolds in Chemical and Biological Sciences

The phenylurea framework is a cornerstone in the development of biologically active agents. ontosight.ainih.gov This structural motif is characterized by a phenyl group attached to a urea (B33335) moiety, a functional group capable of forming multiple stable hydrogen bonds with biological targets such as proteins and receptors. nih.govmdpi.com This bonding capability is a key determinant of the biological activity and drug-like properties of these compounds. nih.gov

The versatility of the phenylurea scaffold has led to its incorporation into a wide range of compounds with diverse applications. In the realm of medicine, phenylurea derivatives have been extensively investigated and developed as therapeutic agents for various diseases. ontosight.ai Notably, they have shown promise as anticancer agents, with some derivatives exhibiting potent antitumor activities. nih.govresearchgate.net The mechanism of action for some of these compounds involves the disruption of microtubule formation, a critical process in cell division, while others act as inhibitors of key enzymes like tyrosine kinases. nih.govresearchgate.net

Beyond oncology, phenylurea derivatives have been explored for their potential in treating other conditions. For instance, some have been studied as antihyperglycemic agents for the management of diabetes. iglobaljournal.com The urea functionality is also present in a number of approved drugs targeting the central nervous system. nih.gov

In agriculture, phenylurea compounds have a well-established role as herbicides and pesticides. ontosight.aimdpi.com Herbicides based on this scaffold, such as linuron (B1675549) and chlorbromuron, function by inhibiting photosynthesis in weeds. ontosight.ai Certain derivatives also exhibit insecticidal and fungicidal properties, making them valuable tools in crop protection and pest management. ontosight.aimdpi.com

The broad spectrum of biological activity associated with the phenylurea scaffold underscores its importance in both medicinal chemistry and agrochemical research. The ability to modify the phenyl ring and the urea nitrogens with various substituents allows for the fine-tuning of a compound's properties, leading to the development of new and improved agents. ontosight.ai

Contextualization of 1-Butan-2-yl-3-phenylurea within Substituted Urea Chemistry

Substituted ureas represent a significant class of organic compounds with wide-ranging applications in materials science and drug discovery. thieme.de The synthesis of these compounds can be achieved through various methods, including the reaction of primary amines with isocyanates or through rearrangements like the Hofmann rearrangement of primary amides. thieme.denjit.edu The specific substituents on the urea nitrogen atoms play a crucial role in determining the compound's physical, chemical, and biological properties. nih.gov

This compound falls within the category of asymmetrically disubstituted ureas, where one nitrogen atom of the urea core is attached to a phenyl group and the other to a sec-butyl group. The presence of the sec-butyl group, a chiral alkyl substituent, introduces a stereocenter into the molecule. This means that this compound can exist as a pair of enantiomers, (R)-1-(butan-2-yl)-3-phenylurea and (S)-1-(butan-2-yl)-3-phenylurea. The stereochemistry of the molecule could have significant implications for its biological activity, as enantiomers often exhibit different interactions with chiral biological macromolecules like enzymes and receptors.

Scope and Research Imperatives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several avenues for future investigation. Based on the known activities of other phenylurea derivatives, research on this compound could be directed towards exploring its potential biological activities.

A primary research imperative would be the stereoselective synthesis of the (R) and (S) enantiomers of this compound. This would allow for the investigation of the stereoselectivity of any observed biological effects. The synthesis could be approached by reacting phenyl isocyanate with the individual enantiomers of 2-aminobutane.

Subsequent research could focus on screening these enantiomers for a range of biological activities, drawing parallels from the broader class of phenylureas. This could include:

Anticancer activity: Evaluating the cytotoxicity of the compounds against various cancer cell lines. nih.govnih.gov

Herbicidal and pesticidal activity: Testing the compounds for their effects on plant growth and their toxicity towards common agricultural pests. ontosight.aimdpi.com

Enzyme inhibition studies: Investigating the potential of the compound to inhibit specific enzymes, given that many phenylureas act as enzyme inhibitors. nih.gov

Furthermore, the synthesis and evaluation of a library of analogs of this compound, with modifications to both the phenyl ring and the alkyl substituent, could provide valuable structure-activity relationship (SAR) data. This information would be crucial for optimizing the potency and selectivity of any identified biological activity.

Below is a table summarizing the key structural features of this compound and the potential research directions:

| Structural Feature | Potential Research Focus |

| Phenylurea Scaffold | Investigation of potential anticancer, herbicidal, and other biological activities based on known properties of this class of compounds. |

| sec-Butyl Group | Stereoselective synthesis of (R) and (S) enantiomers to study stereospecific biological effects. |

| Substitutable Phenyl Ring | Synthesis of analogs with various substituents on the phenyl ring to establish structure-activity relationships. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOWJQYAABAIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299672 | |

| Record name | 1-butan-2-yl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15054-55-4 | |

| Record name | NSC131942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butan-2-yl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butan 2 Yl 3 Phenylurea and Its Derivatives

Classical and Contemporary Approaches to Urea (B33335) Synthesis Relevant to the Phenylurea Moiety

The construction of the urea backbone is a cornerstone of organic synthesis, with a variety of methods available to forge the characteristic N-C(O)-N bond. These approaches have evolved to offer greater efficiency, safety, and substrate scope.

Isocyanate-Amine Coupling Strategies

The reaction between an isocyanate and an amine is a fundamental and widely utilized method for the synthesis of ureas. researchgate.net This reaction is typically efficient and proceeds under mild conditions. In the context of 1-Butan-2-yl-3-phenylurea, this would involve the coupling of phenyl isocyanate with sec-butylamine (B1681703). The isocyanate, being an electrophilic species, readily reacts with the nucleophilic amine to form the desired urea linkage.

A common route to generate the isocyanate intermediate in situ is through the Hofmann rearrangement of a primary amide, such as benzamide, using a reagent like phenyliodine diacetate. rsc.orgorganic-chemistry.org This tandem approach avoids the direct handling of potentially hazardous isocyanates. rsc.org Another strategy involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene, to convert an amine into an isocyanate, which then reacts with a second amine. asianpubs.org However, due to the high toxicity of phosgene, alternative, less hazardous carbonyl sources like N,N'-carbonyldiimidazole (CDI) are often preferred. nih.gov CDI reacts with an amine to form an activated carbamoyl (B1232498) intermediate, which subsequently reacts with another amine to yield the unsymmetrical urea. nih.gov

The reaction conditions for isocyanate-amine coupling can be influenced by the solvent and the presence of catalysts. While many reactions proceed readily without catalysis, the use of a base may be necessary in some cases to deprotonate the amine and enhance its nucleophilicity.

Palladium-Catalyzed Synthetic Routes for Substituted Ureas

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of ureas, offering an alternative to the use of phosgene and isocyanates. nih.govacs.org These methods often utilize carbon monoxide (CO) as the carbonyl source in a more atom-economical process. nih.gov

One such approach involves the direct oxidative carbonylation of amines. nih.govacs.org In this process, a primary amine or a mixture of a primary and a secondary amine is reacted with carbon monoxide and an oxidant in the presence of a palladium catalyst, such as palladium(II) iodide. nih.govacs.org This methodology has been successfully applied to the synthesis of various symmetrically and unsymmetrically substituted ureas, including those with pharmaceutical relevance. nih.govacs.org

Another palladium-catalyzed route involves the carbonylation of aryl or vinyl halides or triflates in the presence of an amine and a source of ammonia (B1221849) or a primary amine. This cross-coupling approach allows for the direct formation of the urea moiety from readily available starting materials. Furthermore, the palladium-catalyzed carbonylation of azides in the presence of amines provides a pathway to unsymmetrical ureas, releasing nitrogen gas as the only byproduct. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Urea Synthesis Methods

| Method | Starting Materials | Carbonyl Source | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative Carbonylation of Amines | Primary and/or secondary amines | Carbon Monoxide (CO) | High catalytic efficiency, direct synthesis | nih.govacs.org |

| Carbonylation of Aryl Halides/Triflates | Aryl halide/triflate, amine, ammonia source | Carbon Monoxide (CO) | Utilizes readily available starting materials | mdpi.com |

| Carbonylation of Azides | Azides, amines | Carbon Monoxide (CO) | Forms N2 as the only byproduct | organic-chemistry.org |

Base-Catalyzed Intramolecular Hydroamidation for Cyclic Urea Formation

While the synthesis of this compound involves an acyclic urea, the principles of base-catalyzed reactions are relevant to urea formation in general. Base-catalyzed intramolecular hydroamidation is a key method for the synthesis of cyclic ureas. In these reactions, a molecule containing both an amine and a carbamate (B1207046) or a related functional group undergoes cyclization in the presence of a base. The base facilitates the deprotonation of the amine, increasing its nucleophilicity and promoting the intramolecular attack on the carbonyl group to form the cyclic urea.

Recent research has also demonstrated that organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can catalyze the synthesis of urea from ammonium (B1175870) salts. nih.gov This suggests the potential for base-mediated pathways in intermolecular urea synthesis as well.

Multi-Component Reactions (MCRs) for Diversified Urea Structures

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules, including urea derivatives, in a single step from three or more starting materials. researchgate.net This approach is characterized by high atom economy and operational simplicity. dartmouth.edu

The Biginelli reaction is a classic example of an MCR that can produce dihydropyrimidinones, which contain a cyclic urea moiety. researchgate.netacs.org While not directly applicable to the synthesis of this compound, it highlights the power of MCRs in constructing urea-containing scaffolds. More relevant to the target compound are MCRs that directly form acyclic ureas. For instance, a one-pot synthesis of 2-arylfurans containing a urea moiety has been developed through the multicomponent condensation of enols, arylglyoxals, and cyanamide. dartmouth.edu Another MCR involves the condensation of urea or thiourea, formaldehyde, and hydrogen sulfide (B99878) to produce 1,3,5-thiadiazinane-4-(thi)ones. researchgate.net

The development of novel MCRs for the direct synthesis of unsymmetrical ureas from simple and readily available starting materials remains an active area of research. organic-chemistry.org

Synthesis of Unsymmetrical Urea Derivatives

The synthesis of unsymmetrical ureas, such as this compound, requires methods that can selectively couple two different amines with a carbonyl source. Several strategies have been developed to achieve this selectivity.

One common approach is the stepwise addition of amines to a carbonylating agent. For example, reacting a primary amine with a phosgene equivalent like CDI forms an activated intermediate, which can then be reacted with a second, different amine. nih.gov A modification of the Curtius rearrangement provides a high-yield method for synthesizing unsymmetrical ureas under non-aqueous conditions, which avoids the problematic hydrolysis of isocyanate intermediates. acs.org

More recently, methods avoiding toxic reagents have been developed. For instance, a metal-free approach utilizes carbon dioxide as a C1 building block at atmospheric pressure and room temperature for the synthesis of diverse symmetrical and unsymmetrical ureas. organic-chemistry.org Another innovative method employs a hypervalent iodine reagent, PhI(OAc)2, to mediate the coupling of amides and amines, circumventing the need for metal catalysts and high temperatures. mdpi.com

Table 2: Selected Methods for Unsymmetrical Urea Synthesis

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Stepwise Amine Addition | N,N'-Carbonyldiimidazole (CDI), two different amines | Avoids phosgene, controlled addition | nih.gov |

| Modified Curtius Rearrangement | Aromatic acid chloride, sodium azide, amine | High yield, non-aqueous conditions | acs.org |

| CO2 as C1 Source | Amines, CO2 | Metal-free, mild conditions | organic-chemistry.org |

| Hypervalent Iodine-Mediated Coupling | Amide, amine, PhI(OAc)2 | Metal-free, mild conditions, broad scope | mdpi.com |

Stereoselective Synthesis of this compound and its Chiral Analogues

The synthesis of this compound presents a stereochemical challenge due to the chiral center in the sec-butyl group. Achieving a stereoselective synthesis to produce a single enantiomer or a diastereomerically enriched product is often crucial for pharmaceutical applications.

A stereoselective synthesis of this compound would typically start with an enantiomerically pure form of sec-butylamine. The reaction of (R)- or (S)-sec-butylamine with phenyl isocyanate would yield the corresponding (R)- or (S)-1-Butan-2-yl-3-phenylurea. The key to this approach is the availability of the chiral amine as a starting material.

Alternatively, stereoselective methods can be employed to create the chiral center during the synthesis. While not directly applied to this specific urea, general strategies for stereoselective synthesis can be adapted. For example, the stereoselective reduction of a prochiral ketone precursor could generate a chiral alcohol, which could then be converted to the corresponding amine with retention or inversion of configuration. Subsequent reaction with phenyl isocyanate would then yield the desired chiral urea. The use of chiral catalysts or auxiliaries is a common strategy to induce stereoselectivity in such reactions.

Bioinspired stereoselective synthesis has also been explored for the creation of chiral molecules. For example, the acid-catalyzed cyclization of chiral 1,4-diarylbutane-1,4-diols has been used to produce chiral tetrahydrofurans with high stereoselectivity. elsevierpure.com While the specific reaction is different, the principle of using a chiral substrate to direct the stereochemical outcome of a reaction is broadly applicable.

The development of stereoselective synthetic routes to chiral ureas is an important area of research, driven by the demand for enantiomerically pure drug candidates.

Control of Butan-2-yl Stereochemistry

The stereochemical outcome of the synthesis is dictated by the enantiopurity of the sec-butylamine reactant. wikipedia.org Racemic sec-butylamine will produce a racemic mixture of (R)- and (S)-1-Butan-2-yl-3-phenylurea. Therefore, obtaining an enantiomerically pure product requires the use of enantiomerically pure sec-butylamine. This can be achieved through several methods:

Resolution of Racemic Amine: Classical resolution involves separating a racemic mixture into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization.

Asymmetric Synthesis: Modern approaches focus on creating the chiral amine from prochiral starting materials in a stereoselective manner. A common industrial method is the reductive amination of methyl ethyl ketone (butanone), where ammonia and hydrogen react with the ketone in the presence of a catalyst, such as Raney nickel, to form sec-butylamine. chemicalbook.com Achieving stereocontrol in this reaction requires a chiral catalyst or reagent.

Biocatalysis: An emerging and powerful method involves the use of enzymes. For instance, engineered E. coli strains have been developed to produce (R)-sec-butylamine from corresponding precursor molecules with high enantiomeric excess, demonstrating a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov

Chiral Auxiliary and Catalyst-Based Approaches

To achieve high levels of stereocontrol in the synthesis of the sec-butylamine precursor, chemists often employ either chiral auxiliaries or asymmetric catalysts.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com For the synthesis of chiral sec-butylamine, an auxiliary can be used to control the addition of a nucleophile to an imine or the reduction of a ketimine. For example, a chiral sulfinamide can be condensed with methyl ethyl ketone to form a chiral N-sulfinyl ketimine. Subsequent reduction of the C=N bond is highly diastereoselective, and acidic hydrolysis removes the auxiliary to yield the chiral primary amine. sigmaaldrich.com

| Chiral Auxiliary Type | Example | General Application | Reference |

|---|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylations and aldol (B89426) reactions of attached acyl groups. | numberanalytics.comresearchgate.net |

| Amino Alcohols | Pseudoephedrine | Used to form amides that undergo highly diastereoselective alkylations at the α-carbon. | wikipedia.orgnumberanalytics.com |

| Sulfinamides | (R)- or (S)-tert-Butanesulfinamide | Condensation with ketones or aldehydes to form chiral imines, which are then stereoselectively reduced or attacked by nucleophiles to form chiral amines. | sigmaaldrich.comtcichemicals.com |

| Camphor Derivatives | Camphorsultam | Used in asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | wikipedia.org |

Catalyst-based approaches utilize a small amount of a chiral catalyst to generate large quantities of a chiral product. A prominent strategy for synthesizing chiral amines is the asymmetric hydrogenation of imines. In this method, the imine formed from methyl ethyl ketone and ammonia is hydrogenated using a chiral metal complex (e.g., based on Iridium, Rhodium, or Ruthenium) with a chiral ligand. The catalyst creates a chiral environment that forces the hydrogen to add to one face of the C=N double bond preferentially, leading to one enantiomer of sec-butylamine in high excess. More recently, metal-free catalysis using Frustrated Lewis Pairs (FLPs) has been shown to catalyze the enantioselective hydrogenation of certain imines. wikipedia.org

Functionalization and Derivatization Strategies for this compound Analogues

Once the core structure of this compound is synthesized, its properties can be modified by introducing new functional groups.

Late-Stage Functionalization Methods

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. rsc.org This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. For this compound, the most accessible sites for LSF are the C-H bonds on the phenyl ring.

Key LSF strategies that could be applied include:

Directed C-H Functionalization: If a directing group is present on the phenyl ring, it can guide a transition metal catalyst to selectively functionalize a specific C-H bond, typically at the ortho position.

Non-Directed C-H Functionalization: In the absence of a strong directing group, the inherent reactivity of the C-H bonds determines the site of functionalization. For the phenyl ring, this often leads to a mixture of isomers, but some methods offer high regioselectivity. For example, certain palladium-catalyzed borylation or photoredox-catalyzed reactions can functionalize the para position with high selectivity.

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Potential Position |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl | ortho, para |

| Borylation | B2pin2, Pd or Ir catalyst | -B(pin) | para, meta |

| Alkylation/Arylation | Alkyl/Aryl Halide, Pd catalyst | -Alkyl, -Aryl | ortho, para |

| Trifluoromethylation | Umemoto's or Togni's reagent, Photoredox catalyst | -CF3 | ortho, para |

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into a drug candidate is a common strategy to modulate its physicochemical properties, such as solubility and metabolic stability. Heterocycles can be introduced into the this compound scaffold using several approaches. researchgate.net

Convergent Synthesis (Pre-functionalized Building Blocks): This approach involves synthesizing the urea from precursors that already contain the desired heterocycle.

Method A: Reaction of enantiopure sec-butylamine with a heteroaryl isocyanate (e.g., 2-pyridyl isocyanate, 4-thiazolyl isocyanate).

Method B: Reaction of a heterocyclic amine (e.g., 2-aminopyridine) with an isocyanate derived from sec-butylamine, although this would not result in the target compound's core structure.

Divergent Synthesis (Post-synthetic Modification): This strategy involves building the heterocyclic ring onto the pre-formed phenylurea scaffold. This often begins with an LSF reaction to install a handle on the phenyl ring, which is then used in a subsequent cyclization reaction. For example, a phenylurea derivative with an ortho-amino group and a vicinal carbonyl group could be used to construct a fused pyrimidine (B1678525) ring. researchgate.net Another method involves reacting a substituted phenylurea with reagents to form a new ring, such as creating N-acylphenylurea derivatives that can undergo cyclization. iglobaljournal.com

| Strategy | Description | Example Reactants | Resulting Moiety |

|---|---|---|---|

| Convergent Synthesis | Using a building block that already contains the heterocycle. | sec-Butylamine + Pyridyl isocyanate | N-sec-Butyl-N'-pyridylurea |

| Divergent Synthesis (Cyclization) | Forming the heterocyclic ring on the existing phenylurea molecule. | N-(2-Aminophenyl)-N'-sec-butylurea + Phosgene equivalent | A benzimidazolone derivative |

| Divergent Synthesis (Coupling) | Using LSF to create a reactive site (e.g., a bromo or boronic ester group) on the phenyl ring, followed by a cross-coupling reaction. | N-(4-Bromophenyl)-N'-sec-butylurea + Pyrrole, Pd catalyst | N-(4-Pyrrolylphenyl)-N'-sec-butylurea |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Butan 2 Yl 3 Phenylurea Derivatives

Elucidation of Key Structural Motifs Governing Biological Activity of Phenylureas

The biological activity of phenylurea derivatives is intrinsically linked to a core set of structural features that facilitate interactions with their molecular targets. The phenylurea moiety itself, comprising a phenyl ring connected to a urea (B33335) group, is a critical pharmacophore. The two nitrogen atoms and the oxygen atom of the urea group can act as hydrogen bond donors and acceptors, respectively, forming crucial connections with amino acid residues in the binding sites of proteins.

The planarity of the phenylurea system is also thought to play a role in its binding capabilities, allowing for effective π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the target protein. Replacement of the phenyl ring with a non-aromatic group, such as a cyclohexyl ring, often leads to a significant decrease or complete loss of biological activity, underscoring the importance of this aromatic system.

Impact of Substituents on the Butan-2-yl Moiety on Bioactivity

While specific research on the direct modification of the butan-2-yl group in 1-Butan-2-yl-3-phenylurea is limited, general SAR studies on N-alkyl-N'-phenylureas provide valuable insights. The nature of the alkyl group can influence the compound's ability to fit into hydrophobic pockets within the target's binding site.

Table 1: Illustrative Impact of N-Alkyl Substituent Variation on Biological Activity of Phenylurea Derivatives

| Alkyl Substituent | Relative Potency | Rationale |

| Methyl | Low | Small size may not provide sufficient hydrophobic interactions. |

| Ethyl | Moderate | Increased lipophilicity can improve binding. |

| Isopropyl | Moderate to High | Branched chain may provide a better fit in some binding pockets. |

| sec-Butyl | Variable | Size and branching offer potential for strong hydrophobic interactions, but may also introduce steric hindrance depending on the target. |

| tert-Butyl | Low to Moderate | Bulky group can cause steric clashes, reducing binding affinity. |

This table is illustrative and based on general SAR principles for phenylurea derivatives. Actual potency can vary significantly depending on the specific biological target.

Phenyl Ring Substitution Effects on Molecular Interactions

Modification of the phenyl ring with various substituents is a common strategy to modulate the electronic properties and steric profile of phenylurea derivatives, thereby fine-tuning their biological activity. The position and nature of these substituents can have a profound effect on the molecule's interaction with its target.

Generally, substituents can be classified as either electron-donating or electron-withdrawing groups. Electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (NO₂), can enhance the hydrogen-bonding ability of the urea's NH protons by increasing their acidity. The position of the substituent is also critical, with para-substitution often being favored as it typically avoids steric clashes with the binding site.

Table 2: Effect of Phenyl Ring Substituents on the Biological Activity of Phenylurea Derivatives

| Substituent (Position) | Electronic Effect | Impact on Activity (General Trend) |

| -H (Unsubstituted) | Neutral | Baseline activity. |

| -CH₃ (para) | Electron-Donating | Can either increase or decrease activity depending on the target. |

| -Cl (para) | Electron-Withdrawing | Often enhances activity due to increased H-bonding potential. |

| -NO₂ (para) | Strongly Electron-Withdrawing | Can significantly increase potency, but may also introduce toxicity concerns. |

| -OCH₃ (para) | Electron-Donating | Activity is variable and target-dependent. |

| -Cl (ortho) | Electron-Withdrawing | Often decreases activity due to steric hindrance. |

This table represents general trends observed in various studies on phenylurea derivatives. The specific impact of a substituent is highly dependent on the biological target.

Stereochemical Influence on Ligand-Target Recognition and Potency

The presence of a chiral center at the second carbon of the butan-2-yl group means that this compound can exist as two stereoisomers: (R)-1-butan-2-yl-3-phenylurea and (S)-1-butan-2-yl-3-phenylurea. This stereochemistry can have a dramatic impact on the compound's biological activity.

Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one stereoisomer may bind to a target with significantly higher affinity than the other. The different spatial arrangements of the atoms in the (R) and (S) isomers can lead to one isomer fitting more snugly into the binding pocket of a target protein, while the other may experience steric clashes or be unable to form key interactions. This difference in binding affinity can translate to a significant difference in potency between the two enantiomers. For a definitive understanding, the individual enantiomers would need to be synthesized and tested separately.

Rational Design Principles for Optimized Phenylurea-Based Compounds

The insights gained from SAR and SPR studies provide a foundation for the rational design of new phenylurea-based compounds with optimized properties. The goal is to enhance the desired biological activity while minimizing off-target effects and improving pharmacokinetic profiles.

Key principles for the rational design of this compound derivatives include:

Preservation of the Phenylurea Core: The phenylurea pharmacophore is essential for activity and should generally be maintained.

Systematic Modification of the Phenyl Ring: Introducing a variety of substituents at different positions on the phenyl ring can help to probe the electronic and steric requirements of the binding site.

Exploration of the Alkyl Substituent: While the butan-2-yl group provides a starting point, exploring other branched and linear alkyl chains of varying lengths could lead to improved hydrophobic interactions.

Stereospecific Synthesis and Evaluation: The synthesis and biological testing of individual stereoisomers are crucial to identify the more potent enantiomer and improve the therapeutic index.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict how different derivatives will bind to a target protein, helping to prioritize the synthesis of the most promising compounds.

By systematically applying these principles, researchers can navigate the chemical landscape of phenylurea derivatives to develop novel compounds with enhanced therapeutic potential.

Computational and Theoretical Investigations of 1 Butan 2 Yl 3 Phenylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Studies on Phenylurea Derivatives

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. For phenylurea derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, electronic properties, and spectroscopic signatures. epstem.netepstem.net

Studies on similar phenylurea compounds have utilized DFT to calculate key quantum chemical parameters. repec.org These parameters, including the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO), are crucial for understanding a molecule's reactivity. A low energy gap generally indicates higher reactivity. repec.org The distribution of HOMO and LUMO orbitals can also predict the sites for electrophilic and nucleophilic attack, respectively.

For instance, in a study of various organic chromophores, DFT and its time-dependent extension (TD-DFT) were used to investigate UV-Vis absorption spectra. researchgate.net This type of analysis for 1-Butan-2-yl-3-phenylurea could predict its light-absorbing properties. The calculated dipole moment from DFT can also provide insights into the molecule's polarity and its interaction with polar solvents. epstem.net

| Parameter | Description | Significance in Phenylurea Systems |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| $\Delta E$ (Energy Gap) | Difference between $E_{LUMO}$ and $E_{HOMO}$ | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment ($\mu$) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Fukui Functions ($f_k^+, f_k^-$) | Indicate the propensity of an atomic site to undergo nucleophilic or electrophilic attack | Predicts the most reactive sites within the molecule. repec.org |

Ab Initio Methods for High-Level Molecular Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are more computationally demanding than DFT. nih.govrsc.org

For phenylurea and its derivatives, ab initio calculations are valuable for benchmarking the results of less computationally expensive methods and for investigating phenomena where electron correlation is particularly important. nih.govosti.gov For example, ab initio molecular dynamics (AIMD) simulations can be used to study the behavior of these molecules in solution, providing a detailed picture of solute-solvent interactions and their influence on conformational stability. nih.govmostwiedzy.plresearchgate.net Such studies have revealed that hydration can significantly affect the conformational equilibria of urea (B33335) derivatives. nih.govresearchgate.net High-level ab initio calculations are also crucial for accurately determining rotational energy barriers and for studying excited state potential energy surfaces. nih.govrsc.org

Conformational Analysis and Rotational Barriers in this compound Systems

The biological activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis helps to identify the stable arrangements of atoms in the molecule and the energy barriers that separate them.

Potential Energy Surface Mapping

The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. nih.govmdpi.com By mapping the PES, researchers can identify the low-energy conformations (local minima) and the transition states (saddle points) that connect them. For phenylurea derivatives, the PES is often explored by systematically changing key dihedral angles, such as those around the N-C(sp³) and C(aryl)-N bonds. nih.govosti.govresearchgate.net

Computational studies on similar molecules have shown that rotation around the C(sp²)-N bond in phenylurea is more hindered than in unsubstituted urea. nih.govosti.gov The presence of the bulky sec-butyl group in this compound would likely introduce further steric hindrance, influencing the rotational barriers and the preferred conformations. The analysis of the PES can reveal the relative stabilities of different isomers (e.g., cis and trans) and rotamers. nih.govosti.govresearchgate.net

| Compound | Rotational Barrier (kcal/mol) |

|---|---|

| Phenylurea | 2.4 |

| Methylurea | 0.9 |

| Ethylurea | 6.2 |

| Isopropylurea | 6.0 |

| tert-Butylurea | 4.6 |

Intramolecular Hydrogen Bonding Influences on Conformation

Intramolecular hydrogen bonds (IMHBs) can play a significant role in determining the preferred conformation of a molecule by stabilizing certain geometries. osti.govnih.gov In this compound, an IMHB could potentially form between the N-H proton of the urea moiety and the oxygen atom, or between the N-H proton and the phenyl ring's π-electron system.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein. nih.govnih.govbhu.ac.in This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. frontiersin.org

For this compound, molecular docking simulations could be employed to predict its binding mode within the active site of a target protein. researchgate.net The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. bhu.ac.in The results of a docking study can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Different docking protocols, such as rigid receptor docking, induced-fit docking (IFD), and quantum polarized ligand docking (QPLD), can be utilized to account for the flexibility of the receptor and to improve the accuracy of the binding mode prediction. nih.gov The insights gained from molecular docking can guide the design of new phenylurea derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding pose and the conformational changes that may occur.

A key metric for assessing the stability of the this compound-protein complex in an MD simulation is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will typically show the RMSD values converging to a relatively stable plateau over the course of the simulation. Significant fluctuations or a continuously increasing RMSD may indicate an unstable binding mode.

Another important analysis is the monitoring of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. The persistence of these interactions over time provides further evidence for the stability of the binding pose.

MD simulations can reveal the flexibility of both the ligand and the protein upon binding. The root-mean-square fluctuation (RMSF) of individual residues can be calculated to identify regions of the protein that exhibit significant conformational changes. This information can be crucial for understanding induced-fit mechanisms, where the protein adapts its conformation to accommodate the ligand.

The conformational flexibility of the butan-2-yl group and the torsional rotation around the urea linkage of this compound can also be analyzed. Understanding the preferred conformations of the ligand within the binding site can provide valuable information for optimizing its structure to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylurea Compound Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.comresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity. nih.gov

The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of phenylurea compounds with known activities. nih.gov These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov A crucial step in QSAR modeling is the selection of a relevant subset of these descriptors that best correlates with the biological activity. nih.gov This is often done using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govkfupm.edu.sa

For phenylurea herbicides, studies have shown that spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors are key in determining their toxicity. nih.gov The goal is to develop a model with high predictive power, which is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.govyoutube.com

Table 2: Common Molecular Descriptors in QSAR

| Descriptor Class | Examples | Description |

|---|---|---|

| Topological | Wiener index, Kier & Hall shape indices | Describe the connectivity and branching of the molecule. |

| Electronic | HOMO/LUMO energies, Dipole moment | Quantify the electronic properties and charge distribution. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |

| Steric | Molar refractivity, van der Waals volume | Describe the size and shape of the molecule. |

This table presents a selection of commonly used molecular descriptor classes in QSAR studies.

The insights gained from such computational and theoretical investigations of this compound are invaluable for a rational approach to the design and optimization of new molecules with desired properties.

Predictive Capacity and External Validation of QSAR Models

The ultimate utility of a Quantitative Structure-Activity Relationship (QSAR) model lies in its predictive capacity—the ability to accurately forecast the property or activity of interest for compounds not used in the model's development. nih.gov To ensure confidence in these predictions, rigorous validation is essential, with external validation being a particularly critical step. nih.govresearchgate.net External validation assesses a model's performance on an independent set of data, known as the test set, which was not used during the training process. nih.govyoutube.com This process helps to ensure that the model is not simply "memorizing" the training data but has learned the underlying structure-activity relationships, allowing it to generalize to new chemical entities. researchgate.net

In the context of phenylurea herbicides, QSAR models are frequently developed to predict ecotoxicological hazards, such as toxicity to various organisms. researchgate.netnih.gov The predictive performance of these models is evaluated using a range of statistical metrics.

Key Metrics for Assessing Predictive Capacity:

A variety of statistical parameters are employed to quantify the predictive ability of QSAR models during external validation. These include:

Coefficient of Determination for the Test Set (R²_pred): This metric measures the proportion of the variance in the observed activity of the test set that is predictable from the model.

Predictive Squared Correlation Coefficient (Q²): Several forms of this metric exist (e.g., Q²_F1, Q²_F2, Q²_F3), which compare the predicted and observed values of the test set. acs.orgacs.org

Concordance Correlation Coefficient (CCC): This measures the agreement between the predicted and observed values, assessing both precision and accuracy. researchgate.netacs.org

Root Mean Square Error of Prediction (RMSEP): This indicates the average magnitude of the prediction errors for the test set.

Mean Absolute Error (MAE): This represents the average of the absolute differences between predicted and observed values. researchgate.net

The Organization for Economic Co-operation and Development (OECD) has established guidelines for the validation of QSAR models to ensure their reliability for regulatory purposes. researchgate.net A key principle is the definition of the model's applicability domain (AD), which specifies the chemical space in which the model can make reliable predictions. researchgate.net

Research Findings on Phenylurea Herbicides:

Studies on phenylurea herbicides have utilized various modeling techniques, including Multiple Linear Regression (MLR) and machine learning methods like Random Forest (RF), to predict environmental risk limits and toxicities. nih.govacs.org

One study focused on developing QSAR models to predict the hazardous concentration for 5% of species (HC5) for 36 different phenylurea herbicides. nih.govacs.org The performance of both MLR and RF models met the OECD requirements. nih.gov The RF model demonstrated superior predictive performance with a higher correlation coefficient between the experimental and predicted HC5 values (R² = 0.90) compared to the MLR model (R² = 0.86). nih.govacs.org This indicates that the machine learning approach was more accurate in predicting the ecotoxicological risk of these herbicides. The key molecular descriptors identified as influencing toxicity were related to spatial structure, electronic properties, and hydrophobicity. nih.govacs.org

Another study highlighted that QSAR models for mammalian toxicity of phenylurea herbicides based solely on partitioning properties (like log P) often underestimate their toxicity. researchgate.net More predictive models were developed by incorporating electronic descriptors derived from quantum mechanical calculations, which resulted in satisfactory estimates of rat LD50 values. researchgate.net

The selection of the test set and the validation metrics themselves can influence the perceived predictivity of a model. acs.orgacs.org Research has shown that a single QSAR model can exhibit varying prediction quality depending on the composition and size of the test set. acs.org This underscores the importance of careful test set selection and the use of multiple, stringent validation metrics to gain a true understanding of a model's predictive power. acs.orgresearchgate.net

Illustrative Data for QSAR Model Validation:

While specific data for this compound is not available, the following conceptual table illustrates the kind of data used to evaluate the external validation of a QSAR model for a set of hypothetical phenylurea compounds.

| Compound | Experimental Activity (log(1/C)) | Predicted Activity (log(1/C)) | Residual |

| Phenylurea A | 4.5 | 4.3 | 0.2 |

| Phenylurea B | 5.1 | 5.2 | -0.1 |

| Phenylurea C | 3.8 | 3.9 | -0.1 |

| Phenylurea D | 4.9 | 4.7 | 0.2 |

| Phenylurea E | 5.5 | 5.6 | -0.1 |

Mechanistic Studies of 1 Butan 2 Yl 3 Phenylurea Interactions

Elucidation of Molecular Mechanisms of Action for Phenylurea Ligands

Phenylurea derivatives are recognized for their diverse molecular mechanisms of action, which are largely dictated by their structural features and the biological target with which they interact. Research into various phenylurea compounds has shed light on their capacity to act as ligands for a range of biological macromolecules, influencing cellular signaling pathways and enzymatic activities.

One significant mechanism of action for some phenylurea derivatives is the allosteric modulation of receptors. For instance, certain diarylurea derivatives have been identified as allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.gov These compounds can alter the receptor's response to endogenous ligands without directly competing for the primary (orthosteric) binding site. acs.orgacs.org This modulation can either enhance (positive allosteric modulation) or diminish (negative allosteric modulation) the receptor's activity. acs.orgacs.org Such allosteric interactions are advantageous in drug design as they can offer a more nuanced control over physiological pathways and may present a lower risk of side effects compared to direct agonists or antagonists. acs.org

Furthermore, phenylurea compounds have been shown to interact with the aryl hydrocarbon receptor (AhR) pathway. nih.gov Compounds like diuron, a structurally related substituted phenylurea, can bind to the AhR, leading to its activation and the subsequent transcription of target genes. nih.gov This interaction demonstrates that phenylureas can function as ligands that initiate a cascade of gene expression, highlighting a distinct mechanism of action that involves nuclear receptors and gene regulation. nih.gov

The versatility of phenylurea ligands is also evident in their application in catalysis, where they can act as efficient ligands for transition metals like palladium in cross-coupling reactions. researchgate.netnih.gov In these contexts, the urea (B33335) moiety can coordinate with the metal center, influencing its catalytic activity and stability. nih.gov The specific mode of binding and the electronic properties of the phenylurea ligand are critical in determining the efficiency and outcome of the catalyzed reaction. researchgate.netnih.gov

Binding Kinetics and Thermodynamics of 1-Butan-2-yl-3-phenylurea with Biological Macromolecules

The interaction between a ligand like this compound and its biological target is governed by the principles of binding kinetics and thermodynamics. While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of other phenylurea compounds provides a framework for understanding these interactions.

Binding kinetics describe the rates of association (kon) and dissociation (koff) of the ligand-target complex. The ratio of these rates (koff/kon) defines the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher binding affinity. For phenylurea ligands, the kinetics of binding are influenced by the accessibility of the binding site and the conformational changes that may occur upon binding.

Thermodynamics of binding are characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The change in Gibbs free energy is related to the binding affinity (ΔG = RTlnKd) and indicates the spontaneity of the binding process. The enthalpic contribution (ΔH) reflects the energy changes associated with the formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the macromolecule. The entropic contribution (ΔS) accounts for the changes in the randomness of the system, including the displacement of water molecules from the binding site.

| Thermodynamic Parameter | Description | Favorable Contribution for Binding |

| ΔG (Gibbs Free Energy) | Overall energy change of binding | Negative |

| ΔH (Enthalpy) | Heat change upon binding (bond formation/breaking) | Negative |

| ΔS (Entropy) | Change in disorder of the system | Positive |

Investigation of Allosteric Modulation or Orthosteric Binding Mechanisms

A key aspect of understanding the mechanism of action of any ligand is determining whether it binds to the primary (orthosteric) site or a secondary (allosteric) site on its target protein.

Orthosteric binding involves the ligand binding to the same site as the endogenous substrate or agonist. nih.gov Orthosteric ligands often act as competitive inhibitors, directly blocking the function of the protein. nih.gov Many traditional drugs operate through this mechanism. nih.gov

Allosteric modulation , in contrast, involves the ligand binding to a site topographically distinct from the orthosteric site. acs.orgnih.gov This binding event induces a conformational change in the protein that alters the properties of the orthosteric site, thereby modulating the protein's activity. nih.gov Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (binding without affecting activity but blocking other allosteric modulators). acs.org

Several studies have demonstrated that phenylurea derivatives can act as allosteric modulators. For example, certain diarylureas are negative allosteric modulators of the CB1 receptor, reducing the maximal effect of the primary agonist. acs.org The ability of some substituted phenylureas to inhibit 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced gene expression in a species-specific manner is also consistent with an allosteric mechanism of action on the AhR. nih.gov The binding of a ligand to an allosteric site can lead to more subtle and potentially more specific physiological effects compared to orthosteric ligands, as they modulate rather than completely block the natural signaling pathway. nih.gov

The determination of whether a phenylurea compound acts via an orthosteric or allosteric mechanism typically involves a combination of techniques, including radioligand binding assays, functional assays in the presence of an orthosteric ligand, and structural biology studies to identify the binding site. nih.govnih.gov

Role of Intermolecular Interactions in Ligand-Target Specificity

The specificity of a ligand for its target is a direct consequence of the complementary intermolecular interactions between the two molecules. The chemical structure of this compound, with its phenyl ring, urea group, and alkyl chain, allows for a variety of non-covalent interactions that contribute to its binding affinity and selectivity.

The most common and significant intermolecular interactions for phenylurea ligands include:

Hydrogen Bonds: The urea moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). These interactions are highly directional and play a crucial role in the precise positioning of the ligand within the binding pocket. chinesechemsoc.org

Hydrophobic Interactions: The phenyl group and the butanyl chain can engage in hydrophobic interactions with nonpolar residues of the target protein. cambridgemedchemconsulting.com These interactions are a major driving force for binding, particularly through the displacement of water molecules from the binding interface. cambridgemedchemconsulting.com

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein. cambridgemedchemconsulting.com

| Interaction Type | Functional Group(s) Involved | Typical Interacting Protein Residues |

| Hydrogen Bonding | Urea (-NH-CO-NH-) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine, Main-chain C=O and N-H |

| Hydrophobic Interactions | Phenyl ring, Butanyl chain | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan, Methionine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| van der Waals Forces | All atoms | All residues in close proximity |

Biological Target Identification and Characterization for Phenylurea Compounds

Exploration of Receptors as Targets for Phenylurea Derivatives

The interaction of phenylurea compounds with G protein-coupled receptors (GPCRs) has been a significant area of research. google.com These receptors are involved in numerous physiological processes, making them attractive therapeutic targets. google.com Phenylurea derivatives have been identified as modulators of several receptors, including the Neuropeptide Y5 (NPY5) receptor, the Formyl Peptide Receptor-Like 1 (FPRL-1), and chemokine receptors.

The Neuropeptide Y5 (NPY5) receptor is a key target in the development of treatments for obesity, as it is believed to play a role in feeding behavior. acs.orgnih.gov Several studies have focused on developing non-peptide antagonists for the NPY5 receptor, with phenylurea derivatives showing promising results. acs.orgnih.gov For example, a series of trisubstituted phenylurea derivatives have been synthesized and evaluated as NPY5 receptor antagonists. acs.org

The Formyl Peptide Receptor-Like 1 (FPRL-1) , also known as FPR2, is another GPCR that has been identified as a target for phenylurea compounds. researchgate.netnih.govnih.gov This receptor is involved in inflammatory processes and has been implicated in diseases such as Alzheimer's. nih.govfrontiersin.org Phenylurea derivatives have been developed that act as agonists or antagonists of FPRL-1, highlighting their potential as modulators of inflammation. researchgate.netresearchgate.net

Chemokine receptor type 1 (CCR1) , while not as extensively documented in the provided context for direct interaction with the specific compound "1-Butan-2-yl-3-phenylurea", belongs to a family of receptors that are crucial in inflammation. The broader class of phenylurea derivatives has been noted for its anti-inflammatory potential, which often involves modulation of chemokine signaling pathways. Chemokines and their receptors, like CCR5 (a receptor for MIP-1 beta), have been shown to have their binding influenced by the presence of specific structural motifs that can be found in potential modulators. nih.gov

In vitro receptor binding assays are fundamental tools for determining the affinity of a ligand for its receptor. nih.govresearchgate.netcreative-bioarray.com These assays typically involve competition experiments where the test compound (e.g., a phenylurea derivative) competes with a radiolabeled ligand of known high affinity for binding to the receptor. nih.gov The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency in inhibiting the binding of the radiolabeled ligand. nih.govresearchgate.net

For phenylurea derivatives targeting the NPY5 receptor, binding assays have been crucial in structure-activity relationship (SAR) studies. acs.org For instance, in a study of trisubstituted phenylurea derivatives, the IC50 values for inhibiting the binding of a radiolabeled ligand to the human NPY5 receptor were determined. acs.org These assays revealed that small changes to the substituent groups on the phenylurea scaffold could lead to significant differences in binding affinity. acs.org For example, an ethyl derivative showed a much higher affinity (IC50 < 0.1 nM) compared to an iso-propyl derivative, which was over 3000-fold less potent. acs.org

Similarly, for the FPRL-1 receptor, binding assays have been used to identify phenylurea derivatives with agonist or antagonist activity. researchgate.netnih.gov These assays are essential for screening compound libraries and identifying lead candidates for further development. nih.gov

Table 1: Example Data from In Vitro Receptor Binding Assays for Phenylurea Derivatives

| Compound/Derivative | Target Receptor | Assay Type | Measured Parameter | Value |

| Ethyl Derivative of Phenylurea | Neuropeptide Y5 Receptor | Radioligand Competition | IC50 | < 0.1 nM acs.org |

| Phenyl Derivative of Phenylurea | Neuropeptide Y5 Receptor | Radioligand Competition | IC50 | 8 nM acs.org |

| Iso-propyl Derivative of Phenylurea | Neuropeptide Y5 Receptor | Radioligand Competition | IC50 | > 300 nM acs.org |

| Monomeric Mutant P8A of MIP-1 beta | CCR5 | Receptor Binding Affinity | Ki | 480 pM nih.gov |

| Monomeric N-terminally truncated mutant MIP(9) | CCR5 | Receptor Binding Affinity | Ki | 600 pM nih.gov |

Functional assays are employed to characterize the biological effect of a compound after it binds to a receptor. nih.gov These assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). nih.govnih.gov Common functional assays include measuring changes in intracellular calcium concentration, adenylyl cyclase activity, or caspase-3 activity for apoptosis-inducing ligands. nih.govnih.gov

In the context of phenylurea derivatives targeting the NPY5 receptor, functional assays are used to confirm that high-affinity binders are indeed antagonists. nih.gov For the FPRL-1 receptor, functional assays can distinguish between agonists that trigger an inflammatory response and antagonists that block it. researchgate.netnih.gov For example, the ability of a compound to invoke intracellular calcium release can be measured to determine its agonistic properties. nih.gov The EC50 value, which is the concentration of a compound that produces 50% of the maximal response, is a common metric derived from these assays. nih.gov

Enzyme Inhibition Studies by Phenylurea-Based Molecules

Phenylurea-based molecules have also been investigated as inhibitors of various enzymes, including viral polymerases and proteases. researchgate.netnih.gov This inhibitory activity makes them potential candidates for antiviral and other therapeutic applications.

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses, making it a prime target for antiviral drug development. nih.govbiorxiv.orgnih.govmdpi.com Phenylurea derivatives have been identified as inhibitors of the HCV NS5B RNA-dependent RNA polymerase. researchgate.net These compounds interact directly with the polymerase to inhibit RNA synthesis. researchgate.net

Aspartyl-proteases are a family of enzymes that play critical roles in various biological processes, including the life cycle of viruses like HIV. cambridgemedchemconsulting.com While direct inhibition of aspartyl-proteases by "this compound" is not explicitly detailed in the provided sources, other phenylurea derivatives have been developed as protease inhibitors. For instance, 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives have been shown to be selective inhibitors of the SUMO-sentrin specific protease (SENP)1. nih.gov

Enzyme kinetic analysis is essential for quantifying the potency of an inhibitor. core.ac.uksigmaaldrich.comnih.gov The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. nih.govaatbio.com The inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity to the enzyme and is independent of the enzyme concentration. aatbio.comsciencesnail.com

For phenylurea derivatives that inhibit the HCV NS5B polymerase, IC50 values have been determined to assess their potency. researchgate.net Similarly, for phenylurea derivatives inhibiting SENP1, IC50 values were used to demonstrate concentration-dependent inhibition. nih.gov In a study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, several phenyl urea (B33335) derivatives showed potent inhibition with IC50 values in the micromolar to nanomolar range. nih.govmdpi.com

Table 2: Example IC50 Values for Phenylurea Derivatives in Enzyme Inhibition

| Phenylurea Derivative | Target Enzyme | IC50 Value |

| Compound 16j | Various human tumor cell lines | 0.38 - 4.07 µM nih.gov |

| Compound i12 | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.1 - 0.6 µM nih.govmdpi.com |

| Compound i23 | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.1 - 0.6 µM nih.govmdpi.com |

| Compound i24 | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.1 - 0.6 µM nih.govmdpi.com |

| R1479 (RdRp inhibitor) | Dengue virus replication | ~32 µM biorxiv.org |

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. youtube.comucl.ac.ukwikipedia.org

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate. ucl.ac.uk This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). wikipedia.org This binding alters the enzyme's conformation and reduces its catalytic activity, and it cannot be overcome by increasing the substrate concentration. wikipedia.org

For the phenylurea derivatives that inhibit the HCV NS5B polymerase, the mechanism was found to be non-competitive with respect to GTP, indicating that they bind to an allosteric site on the enzyme. researchgate.net

Identification of Novel Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often associated with disease. nih.gov Small molecules that can modulate these interactions are therefore of great interest as potential therapeutics. nih.gov Phenylurea-based molecules have been explored for their ability to modulate PPIs.

While the specific compound "this compound" is not directly implicated as a PPI modulator in the provided search results, the broader class of phenylurea derivatives has shown potential in this area. For example, some phenylurea compounds have been found to inhibit penicillin-binding protein 4 (PBP4), which is crucial for the pathogenesis of Staphylococcus aureus. nih.gov This suggests a role in disrupting protein interactions involved in bacterial cell wall synthesis. The development of computational tools like PPIformer and PPIretrieval is also advancing the ability to predict and design molecules that can modulate PPIs. github.comarxiv.orgarxiv.org

Cellular Pathway Modulation by this compound Analogues

There is currently a lack of specific research data detailing the modulation of cellular pathways by this compound or its direct analogues. While broader classes of phenylurea compounds have been shown to influence various cellular processes, this information cannot be specifically and accurately attributed to the compound without direct experimental evidence.

Advanced Analytical Methodologies for 1 Butan 2 Yl 3 Phenylurea Research

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-Butan-2-yl-3-phenylurea. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals confirm the presence of the sec-butyl group and the phenyl ring, as well as the protons associated with the urea (B33335) linkage. For instance, the aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, while the aliphatic protons of the sec-butyl group are found in the upfield region.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a phenylurea compound will prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea group, typically observed in the region of 1650-1750 cm⁻¹. researchgate.net Additionally, N-H stretching vibrations are expected in the range of 3300-3500 cm⁻¹. orientjchem.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. researchgate.netorientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenylurea derivatives exhibit characteristic absorption maxima in the UV region due to the π-π* transitions of the aromatic ring. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the phenyl ring. This technique is also valuable for quantitative analysis, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. youtube.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular weight. The fragmentation pattern provides further structural information, revealing characteristic losses of fragments such as the sec-butyl group or parts of the urea moiety.

Chromatographic Separation and Purity Assessment in Research Samples

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the most commonly utilized methods.

HPLC is a versatile and widely used technique for the analysis of phenylurea compounds. researchgate.netresearchgate.net Due to their polarity, reversed-phase HPLC is often the method of choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength corresponding to the maximum absorbance of the phenylurea chromophore. researchgate.net HPLC can be used to quantify the amount of this compound in a sample and to determine its purity by detecting the presence of any impurities. illinois.edu

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While many phenylurea herbicides are thermally labile and may require derivatization for GC analysis, this technique can be highly effective for certain derivatives. researchgate.netnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC/MS offers excellent selectivity and sensitivity, making it suitable for trace-level analysis of phenylurea compounds in complex matrices. nih.govwaters.com

Biophysical Techniques for Ligand-Target Interaction Analysis in Solution

To investigate the interaction of this compound with its potential biological targets, such as proteins or enzymes, several biophysical techniques are employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are particularly powerful for characterizing these interactions in real-time and in solution.

SPR is a label-free optical technique used to monitor molecular binding events in real-time. nih.govspringernature.com In a typical SPR experiment, a target protein is immobilized on a sensor chip surface. A solution containing this compound (the analyte) is then flowed over the surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.govspringernature.com This allows for the determination of key kinetic parameters of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. rsc.org

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. malvernpanalytical.comyoutube.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target macromolecule. The heat released or absorbed upon binding is measured. malvernpanalytical.comyoutube.com ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated. This information is crucial for understanding the driving forces behind the molecular recognition process. malvernpanalytical.com

High-Throughput Screening (HTS) Assay Development for Phenylurea Compound Libraries

The development of a successful HTS campaign for phenylurea compounds, including this compound, hinges on the creation of a robust and efficient assay. nih.govnih.gov Phenylurea derivatives are known to interact with a variety of biological targets, notably protein kinases, making them a significant class of compounds in drug discovery. nih.govnih.govnih.gov The design of an HTS assay must be tailored to the specific biological question being addressed, whether it's identifying inhibitors of a particular enzyme or modulators of a cellular pathway.

Key considerations in the development of HTS assays for phenylurea libraries include the choice of detection technology, miniaturization to conserve reagents and compound, and automation to handle the large number of samples. bmglabtech.com Common detection methods employed in HTS include fluorescence-based techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), as well as luminescence and absorbance-based readouts. nih.govresearchgate.net The selection of the most appropriate technology is critical and depends on factors such as assay sensitivity, potential for compound interference, and cost. nih.gov

For instance, in screening for kinase inhibitors, a common application for phenylurea compounds, assays are often designed to measure the consumption of ATP or the formation of phosphorylated products. nih.govnih.gov A variety of assay formats can be employed, from biochemical assays using purified enzymes to cell-based assays that provide a more physiologically relevant context. nih.gov

A hypothetical HTS assay development workflow for a phenylurea library targeting a specific kinase might involve the following steps:

Target Identification and Reagent Preparation: Securing a stable and active source of the target kinase and its substrate. nih.gov

Assay Principle Selection: Choosing a suitable detection method, for example, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate peptide. nih.gov

Assay Optimization: Systematically varying parameters such as enzyme and substrate concentrations, incubation times, and buffer conditions to achieve a robust and reproducible signal.

Miniaturization and Automation: Adapting the optimized assay to a high-density microplate format (e.g., 384- or 1536-well plates) and integrating it with robotic liquid handling systems. bmglabtech.com

Assay Validation: Rigorously testing the assay's performance using known inhibitors and assessing its statistical robustness. nih.gov

The drive for efficiency and cost-effectiveness in drug discovery has led to the widespread adoption of miniaturized assays in HTS. bmglabtech.com Miniaturization involves reducing the total volume of the assay, which in turn decreases the consumption of expensive reagents and valuable library compounds. nih.gov This is typically achieved by using high-density microplates, such as 384-well, 1536-well, or even 3456-well formats. nih.gov

A robust miniaturized assay should exhibit several key characteristics:

High Signal-to-Background Ratio: A clear distinction between the signal generated by an active compound and the baseline noise of the assay.